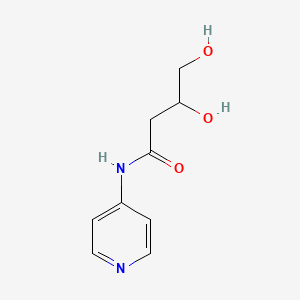

N-(4-Pyridyl)-3,4-dihydroxybutyramide

説明

Structure

3D Structure

特性

IUPAC Name |

3,4-dihydroxy-N-pyridin-4-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-6-8(13)5-9(14)11-7-1-3-10-4-2-7/h1-4,8,12-13H,5-6H2,(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXVAHQPVOIXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches for N 4 Pyridyl 3,4 Dihydroxybutyramide

Retrosynthetic Analysis of N-(4-Pyridyl)-3,4-dihydroxybutyramide

A retrosynthetic analysis of N-(4-Pyridyl)-3,4-dihydroxybutyramide logically commences with the disconnection of the most labile and synthetically accessible bond. The amide bond is the most evident point for disconnection, leading to two simpler precursors: 4-aminopyridine (B3432731) and 3,4-dihydroxybutyric acid or a suitable derivative thereof. This primary disconnection is based on the reliability and vast literature precedent of amide bond formation reactions.

Further disconnection of the 3,4-dihydroxybutyric acid precursor suggests a precursor molecule that can be stereoselectively dihydroxylated. An α,β-unsaturated carbonyl compound, such as a derivative of crotonic acid (but-2-enoic acid), is an ideal starting point for introducing the vicinal diol functionality. This leads to a simplified, commercially available starting material.

Table 1: Retrosynthetic Disconnections and Precursors

| Target Molecule | Disconnection | Precursors |

|---|---|---|

| N-(4-Pyridyl)-3,4-dihydroxybutyramide | Amide bond (C-N) | 4-Aminopyridine and 3,4-Dihydroxybutyric acid |

Classical Organic Synthesis Routes for N-(4-Pyridyl)-3,4-dihydroxybutyramide

The formation of the amide bond between 4-aminopyridine and 3,4-dihydroxybutyric acid is a critical step. However, 4-aminopyridine presents a challenge due to its reduced nucleophilicity compared to aniline, a consequence of the electron-withdrawing nature of the pyridine (B92270) ring. Furthermore, the pyridine nitrogen can be protonated or can interact with coupling agents, complicating the reaction.

To overcome these challenges, the carboxylic acid moiety of 3,4-dihydroxybutyric acid must be activated. A variety of coupling reagents can be employed for this purpose.

Table 2: Common Coupling Reagents for Amidation

| Coupling Reagent | Abbreviation | Byproducts | Notes |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | DCU is poorly soluble and can be removed by filtration. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Byproducts are easily removed by aqueous workup. peptide.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) | Highly effective but produces a carcinogenic byproduct. |

Optimization of the amidation reaction would involve screening different coupling reagents, solvents, temperatures, and bases. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and minimize racemization if a chiral center is present at the α-position of the carboxylic acid. Given the electronic nature of 4-aminopyridine, stronger coupling agents like HATU or the formation of an acyl fluoride (B91410) intermediate may be necessary to achieve high yields. rsc.org A protocol developed for electron-deficient amines suggests that in situ formation of acyl fluorides can be effective where standard methods fail. rsc.org

The synthesis of the chiral 3,4-dihydroxybutyramide moiety with controlled stereochemistry is crucial. A powerful method for introducing vicinal diols is the stereoselective dihydroxylation of an alkene. Starting from a simple α,β-unsaturated ester, such as ethyl but-2-enoate, asymmetric dihydroxylation can be achieved.

The Sharpless asymmetric dihydroxylation is a well-established method that utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. reddit.com The choice of the chiral ligand, either a dihydroquinidine (B8771983) (DHQD) or a dihydroquinine (DHQ) derivative, determines which face of the alkene is hydroxylated.

For instance, the dihydroxylation of (E)-ethyl but-2-enoate using AD-mix-β (containing a DHQD-based ligand) would be expected to yield the (2R, 3S)-dihydroxy ester, which can then be hydrolyzed to the corresponding carboxylic acid before amidation.

Table 3: Sharpless Asymmetric Dihydroxylation of (E)-ethyl but-2-enoate

| Reagent | Expected Product Stereochemistry |

|---|---|

| AD-mix-α ((DHQ)₂PHAL) | (2S, 3R)-dihydroxy ester |

The presence of multiple reactive functional groups (amino, two hydroxyls, and a carboxylic acid) necessitates a robust protecting group strategy to ensure chemoselectivity during the synthesis. An orthogonal protecting group strategy is ideal, allowing for the selective removal of one group in the presence of others. nih.govbham.ac.uk

A plausible synthetic route would involve the following steps:

Protection of the diol: The vicinal diol of a 3,4-dihydroxybutyric acid derivative can be protected as a cyclic acetal (B89532), for instance, an acetonide (from acetone) or a benzylidene acetal (from benzaldehyde). These are stable under basic and nucleophilic conditions but can be removed under acidic conditions.

Amidation: The protected dihydroxybutyric acid is then coupled with 4-aminopyridine.

Deprotection: The diol protecting group is removed in the final step.

Alternatively, if the synthesis starts with an unsaturated precursor, the amino group of 4-aminopyridine might require protection before the dihydroxylation step, especially if oxidizing conditions are harsh. However, the pyridine nitrogen itself can act as a directing group or be sensitive to the reagents. A borane (B79455) protecting group for the pyridine nitrogen has been reported, which can be an effective strategy. sigmaaldrich.com

Table 4: Potential Orthogonal Protecting Group Strategy

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |

|---|---|---|---|

| 3,4-Diol | Acetonide | Acetone, cat. acid | Aqueous acid |

| Amino Group (if necessary) | Boc (tert-butoxycarbonyl) | (Boc)₂O, base | Strong acid (e.g., TFA) |

The final compound, N-(4-Pyridyl)-3,4-dihydroxybutyramide, is expected to be a polar and potentially basic molecule. These characteristics can make purification by traditional normal-phase silica (B1680970) gel chromatography challenging due to strong adsorption and peak tailing.

Several techniques can be employed for the purification of such compounds:

Reversed-Phase Chromatography (RPC): Using a C18 stationary phase with a mobile phase of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of polar and hydrophilic compounds. nih.govbiotage.com It typically uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high concentration of a polar organic solvent and a small amount of water. nih.govbiotage.com

Ion-Exchange Chromatography: If the compound is protonated at a suitable pH, cation-exchange chromatography can be an effective purification method.

Recrystallization: If the compound is a solid with suitable solubility properties, recrystallization can be an excellent method for obtaining high purity material.

Chemo-Enzymatic and Biocatalytic Syntheses of N-(4-Pyridyl)-3,4-dihydroxybutyramide and its Precursors

Chemo-enzymatic approaches offer a green and highly selective alternative to classical organic synthesis. Biocatalysis can be particularly advantageous for the synthesis of the chiral 3,4-dihydroxybutyric acid precursor.

Recent research has demonstrated the microbial synthesis of 3,4-dihydroxybutyric acid (3,4-DHBA) and its lactone form, 3-hydroxy-γ-butyrolactone (3HBL), from renewable feedstocks like glucose or xylose using engineered Escherichia coli. These biosynthetic pathways can produce the desired chiral acid with high enantiomeric purity.

A chemo-enzymatic route to N-(4-Pyridyl)-3,4-dihydroxybutyramide would involve:

Biocatalytic Synthesis of 3,4-Dihydroxybutyric Acid: Fermentation of a suitable carbon source with a metabolically engineered microorganism to produce enantiopure 3,4-DHBA.

Isolation of the Precursor: Extraction and purification of the biosynthesized 3,4-DHBA from the fermentation broth.

Chemical Amidation: The purified 3,4-DHBA is then coupled with 4-aminopyridine using the optimized chemical amidation methods described in section 2.2.1.

Alternatively, enzymes such as lipases or amide synthetases could potentially be used for the final amidation step, creating a fully enzymatic or a one-pot chemo-enzymatic process. nih.govrsc.org Adenylating enzymes, for example, can activate carboxylic acids for subsequent reaction with amines in an aqueous environment. nih.govrsc.org

Table 5: Comparison of Synthetic Approaches

| Approach | Advantages | Disadvantages |

|---|---|---|

| Classical Organic Synthesis | Well-established reactions, scalable. | Often requires protecting groups, may use harsh reagents, potential for racemization. |

| Chemo-Enzymatic Synthesis | High stereoselectivity from biocatalyst, milder reaction conditions, use of renewable feedstocks. | Biocatalyst development and optimization can be time-consuming, integration of biological and chemical steps can be challenging. |

Enzymatic Resolution Techniques

Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. In the context of N-(4-Pyridyl)-3,4-dihydroxybutyramide synthesis, this approach can be applied to a racemic precursor of the 3,4-dihydroxybutyric acid moiety. Lipases are a common class of enzymes employed for this purpose due to their ability to selectively catalyze the acylation or hydrolysis of one enantiomer, leaving the other unreacted.

A notable example is the enzymatic resolution of racemic ethyl-3-hydroxybutyrate, a structurally related chiral intermediate. In a two-step process, immobilized Candida antarctica lipase (B570770) B (CALB) is used first for the solvent-free acetylation of racemic ethyl-3-hydroxybutyrate with vinyl acetate (B1210297) to produce (S)-ethyl-3-hydroxybutyrate. nih.govresearchgate.net Subsequently, the remaining (R)-enriched ethyl-3-acetoxybutyrate undergoes alcoholysis with ethanol, again catalyzed by CALB, to yield optically pure (R)-ethyl-3-hydroxybutyrate. nih.govresearchgate.net Both enantiomers can be obtained with high chemical purity (99%) and enantiomeric excess (>96%). nih.govresearchgate.net The efficiency of this resolution is influenced by the nature of the ester group, with bulkier groups like benzyl (B1604629) or t-butyl improving the enantioselectivity of the enzyme. nih.govresearchgate.net

This resolved chiral 3,4-dihydroxybutyric acid or its ester derivative can then be coupled with 4-aminopyridine to form the desired N-(4-Pyridyl)-3,4-dihydroxybutyramide.

Table 1: Enzymatic Resolution of Ethyl-3-hydroxybutyrate Precursor

| Enzyme | Substrate | Acyl Donor/Acceptor | Product(s) | Enantiomeric Excess (ee) | Reference |

| Immobilized Candida antarctica lipase B (CALB) | Racemic ethyl-3-hydroxybutyrate | Vinyl acetate | (S)-ethyl-3-hydroxybutyrate | >96% | nih.gov, researchgate.net |

| Immobilized Candida antarctica lipase B (CALB) | (R)-enriched ethyl-3-acetoxybutyrate | Ethanol | (R)-ethyl-3-hydroxybutyrate | >96% | nih.gov, researchgate.net |

Biocatalytic Transformations for Stereocontrol

Biocatalytic transformations offer an alternative to resolution by directly synthesizing the desired stereoisomer. This can be achieved through the use of whole-cell systems or isolated enzymes that catalyze stereoselective reactions. For the synthesis of the 3,4-dihydroxybutyric acid precursor, microbial synthesis platforms have been developed.

One approach involves engineering Escherichia coli to produce 3,4-dihydroxybutyric acid (3,4-DHBA) from renewable feedstocks like glucose or xylose. mit.edunih.gov A novel biosynthetic pathway can be established using a non-phosphorylative D-xylose metabolism, leading to the efficient production of 3,4-DHBA. nih.gov Pathway optimization, including the incorporation of efficient enzymes for each step and the knockout of competing pathways, has been shown to yield titers of up to 1.27 g/L of 3,4-DHBA in shake flasks. nih.gov This method provides a direct route to the chiral diol acid, which can then be activated and reacted with 4-aminopyridine.

Another strategy employs ketoreductases for the asymmetric reduction of a keto-ester precursor. For instance, the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate, a key intermediate for some pharmaceuticals, has been achieved with high enantiomeric excess through an enzymatic reduction process. mdpi.comresearchgate.net This demonstrates the potential of using ketoreductases to establish the desired stereochemistry at the C3 position of the butyrate (B1204436) chain.

Table 2: Biocatalytic Synthesis of 3,4-Dihydroxybutyric Acid (3,4-DHBA)

| Organism/Enzyme System | Substrate | Product | Titer/Yield | Reference |

| Engineered Escherichia coli | D-xylose | 3,4-dihydroxybutyric acid | 1.27 g/L | nih.gov |

| Engineered Escherichia coli | Glucose | 3,4-dihydroxybutyric acid and 3-hydroxybutyrolactone | Up to 24% of theoretical maximum yield | mit.edu |

Alternative and Sustainable Synthetic Pathways to N-(4-Pyridyl)-3,4-dihydroxybutyramide

In line with the growing emphasis on sustainable manufacturing, the development of green and efficient synthetic routes is of paramount importance. This section explores the application of green chemistry principles and flow chemistry to the synthesis of N-(4-Pyridyl)-3,4-dihydroxybutyramide.

Green Chemistry Principles in N-(4-Pyridyl)-3,4-dihydroxybutyramide Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of N-(4-Pyridyl)-3,4-dihydroxybutyramide, several principles of green chemistry can be applied, particularly in the amide bond formation step.

Traditional amide synthesis often involves the use of coupling agents that generate stoichiometric amounts of waste. Greener alternatives aim to minimize waste and utilize more environmentally benign reagents and solvents. For instance, the use of microwave-assisted organic synthesis has been shown to be an efficient and simple methodology for the synthesis of various pyridine derivatives, often leading to excellent yields in short reaction times. nih.govacs.org

The choice of solvent is another critical aspect. The development of protocols using bio-alternative dipolar aprotic solvents like Cyrene™, derived from cellulose (B213188), offers a more sustainable option compared to traditional solvents such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.org A protocol for the synthesis of amides from acid chlorides and primary amines in Cyrene™ has been developed, which also features a simple aqueous work-up, significantly increasing the molar efficiency. rsc.org

Furthermore, chemodivergent synthetic strategies can provide access to different product classes from the same starting materials by simply tuning the reaction conditions, which is an atom-economical approach. rsc.org For example, N-(pyridin-2-yl)amides have been synthesized from α-bromoketones and 2-aminopyridine (B139424) under mild, metal-free conditions. rsc.org

Flow Chemistry and Continuous Processing for N-(4-Pyridyl)-3,4-dihydroxybutyramide

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for chemical synthesis, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov The formation of amide bonds, a key step in the synthesis of N-(4-Pyridyl)-3,4-dihydroxybutyramide, is well-suited for flow chemistry.

Various methods for amide bond formation in flow have been developed. One approach involves the direct aminolysis of esters with amines using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS). researchgate.net For example, the reaction of ethyl benzoate (B1203000) and 4-aminopyridine in a flow system can produce N-(pyridin-4-yl)benzamide in good yield. researchgate.net This method could be adapted for the reaction between an ester of 3,4-dihydroxybutyric acid and 4-aminopyridine.

Another flow-based method for direct amide formation utilizes carbon disulfide as a coupling agent with a heterogeneous Lewis acid catalyst like alumina. rsc.org This system is robust, allows for catalyst recycling, and simplifies purification. Additionally, a "flow-to-flow" technology has been reported where a carboxylic acid is first converted to a thioester in a plug flow reactor, which can then be directly reacted with an amine in the same system to generate the amide. acs.org

Table 3: Comparison of Batch vs. Flow for Amide Synthesis

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

| Reaction Time | Often several hours to days | Typically minutes to a few hours | nih.gov, acs.org |

| Heat & Mass Transfer | Can be limited, leading to hotspots and poor mixing | Excellent, allowing for precise temperature control and efficient mixing | nih.gov |

| Safety | Handling of large volumes of hazardous reagents can be risky | Small reaction volumes minimize risk; allows for the use of highly reactive intermediates | researchgate.net |

| Scalability | Often requires significant process redevelopment | Can be scaled up by running the system for longer or by numbering up (parallel reactors) | rsc.org |

| Purification | Often requires chromatographic separation | Can be integrated with in-line purification techniques | acs.org |

Advanced Spectroscopic and Structural Characterization of N 4 Pyridyl 3,4 Dihydroxybutyramide

Elucidation of Stereochemistry and Absolute Configuration of N-(4-Pyridyl)-3,4-dihydroxybutyramide

The presence of stereocenters in N-(4-Pyridyl)-3,4-dihydroxybutyramide gives rise to stereoisomers, making the determination of its specific spatial arrangement of atoms crucial for understanding its chemical and biological properties.

Chiroptical Spectroscopy (CD, ORD) in Stereochemical Assignment

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.

In a hypothetical scenario, the CD spectrum of an enantiomerically pure sample of N-(4-Pyridyl)-3,4-dihydroxybutyramide would exhibit characteristic Cotton effects. bhu.ac.in These effects, which are positive or negative peaks in the CD spectrum, arise from the electronic transitions of the molecule's chromophores, such as the pyridine (B92270) ring and the amide group, which are perturbed by the chiral environment. The sign and magnitude of the Cotton effect can be correlated with the absolute configuration of the stereocenters by comparison with structurally related compounds of known stereochemistry or through quantum chemical calculations.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance with varying wavelengths of light. bhu.ac.inmgcub.ac.in An ORD spectrum of N-(4-Pyridyl)-3,4-dihydroxybutyramide would display a plain curve at wavelengths away from an absorption band and an anomalous curve, known as a Cotton effect curve, in the vicinity of an absorption band. bhu.ac.in The shape and sign of this curve are indicative of the absolute configuration of the molecule.

Table 1: Hypothetical Chiroptical Data for an Enantiomer of N-(4-Pyridyl)-3,4-dihydroxybutyramide

| Technique | Wavelength (nm) | Observation | Implication |

| CD Spectroscopy | 260 | Positive Cotton Effect | Suggests a specific absolute configuration at the stereocenters, correlatable with reference compounds. |

| ORD Spectroscopy | 280 | Peak of anomalous curve | Further corroborates the stereochemical assignment based on the sign of the Cotton effect. |

X-ray Crystallography for N-(4-Pyridyl)-3,4-dihydroxybutyramide Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the precise determination of atomic positions, bond lengths, and bond angles.

For N-(4-Pyridyl)-3,4-dihydroxybutyramide, a successful crystallographic analysis would yield a detailed molecular model, confirming the connectivity of the atoms and revealing the relative and absolute stereochemistry of the chiral centers. The resulting crystal structure would also provide valuable information about intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. nih.govresearchgate.net

Table 2: Hypothetical Crystallographic Data for N-(4-Pyridyl)-3,4-dihydroxybutyramide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 978.2 |

| Z | 4 |

Detailed Conformational Analysis of N-(4-Pyridyl)-3,4-dihydroxybutyramide

NMR Spectroscopy (2D NMR, NOESY) in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules. Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly informative for determining spatial proximities between protons.

A NOESY spectrum of N-(4-Pyridyl)-3,4-dihydroxybutyramide would reveal cross-peaks between protons that are close in space, even if they are not directly connected through chemical bonds. The intensities of these cross-peaks are inversely proportional to the sixth power of the distance between the protons, providing quantitative distance restraints that can be used to build a three-dimensional model of the molecule's preferred conformation in solution. rsc.orgnih.gov

Table 3: Hypothetical NOESY Correlations for N-(4-Pyridyl)-3,4-dihydroxybutyramide

| Proton 1 | Proton 2 | Observed NOE | Implication |

| H on C3 | H on C4 | Strong | Proximity suggests a specific rotameric preference around the C3-C4 bond. |

| Amide NH | Pyridyl H | Medium | Indicates a particular orientation of the pyridyl ring relative to the amide backbone. |

| H on C2 | H on C3 | Weak | Provides additional constraints for defining the overall molecular conformation. |

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding Network Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and intermolecular interactions within a molecule. rsc.orgnih.gov In the context of N-(4-Pyridyl)-3,4-dihydroxybutyramide, these techniques are particularly useful for analyzing the hydrogen bonding network.

The presence of hydroxyl (-OH) and amide (-NH) groups in the molecule allows for the formation of both intramolecular and intermolecular hydrogen bonds. researchgate.netrsc.org These interactions influence the vibrational frequencies of the involved functional groups. For instance, the stretching frequency of a hydroxyl group involved in hydrogen bonding will be shifted to a lower wavenumber (red-shifted) and broadened in the FT-IR spectrum compared to a free hydroxyl group. nih.govnih.gov

Table 4: Hypothetical Vibrational Frequencies for N-(4-Pyridyl)-3,4-dihydroxybutyramide

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| O-H stretch | 3400-3200 (broad) | 3400-3200 (weak) | Intermolecular hydrogen-bonded hydroxyl groups. |

| N-H stretch | ~3300 | ~3300 | Amide N-H stretching. |

| C=O stretch | ~1650 | ~1650 | Amide I band. |

| Pyridine ring stretch | ~1600, ~1500 | ~1600, ~1500 | C=C and C=N stretching vibrations. |

Mass Spectrometry for Fragmentation Pathway Analysis of N-(4-Pyridyl)-3,4-dihydroxybutyramide

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.govnih.gov Techniques such as Electrospray Ionization (ESI) are particularly suitable for polar molecules like N-(4-Pyridyl)-3,4-dihydroxybutyramide. researchgate.net

Upon ionization, the protonated molecule [M+H]⁺ of N-(4-Pyridyl)-3,4-dihydroxybutyramide can undergo collision-induced dissociation (CID) to produce a series of fragment ions. The analysis of these fragments in a tandem mass spectrometry (MS/MS) experiment can help to elucidate the structure of the parent molecule. nih.gov For instance, the fragmentation of N-(4-Pyridyl)-3,4-dihydroxybutyramide would likely involve cleavages of the amide bond and losses of water from the dihydroxybutyl moiety. The fragmentation pattern of the pyridine nucleus is also a characteristic feature. researchgate.net

Table 5: Hypothetical ESI-MS/MS Fragmentation Data for [M+H]⁺ of N-(4-Pyridyl)-3,4-dihydroxybutyramide

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| 211.11 | 193.10 | 18 | Loss of H₂O |

| 211.11 | 121.05 | 90.06 | Cleavage of the amide bond with loss of the dihydroxybutyl group |

| 211.11 | 94.06 | 117.05 | Cleavage of the C-C bond adjacent to the amide carbonyl |

High-Resolution Mass Spectrometry and Isotope Pattern Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise mass of a molecule, which in turn allows for the confident assignment of its elemental formula. For N-(4-Pyridyl)-3,4-dihydroxybutyramide, with a molecular formula of C9H12N2O3, the theoretical exact mass of the neutral molecule is 196.0848 g/mol . In a typical HRMS experiment, the compound is ionized, most commonly through protonation, to form the pseudomolecular ion [M+H]+.

The analysis of the isotopic pattern of the molecular ion peak in a high-resolution mass spectrum offers an additional layer of confirmation for the proposed elemental composition. The relative abundances of the isotopic peaks are determined by the natural isotopic abundances of the constituent elements (carbon, hydrogen, nitrogen, and oxygen). For N-(4-Pyridyl)-3,4-dihydroxybutyramide, the isotopic distribution for the [M+H]+ ion would be characterized by a prominent M+1 peak, primarily due to the natural abundance of ¹³C, and a smaller M+2 peak.

| Ion Species | Theoretical Exact Mass (m/z) | Relative Abundance (%) |

| [M+H]+ | 197.0921 | 100 |

| [M+1+H]+ | 198.0951 | 10.1 |

| [M+2+H]+ | 199.0975 | 0.9 |

This table presents the predicted high-resolution mass spectrometry data for the protonated molecule of N-(4-Pyridyl)-3,4-dihydroxybutyramide. The theoretical exact masses and relative abundances are calculated based on its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and provides insights into the connectivity of its atoms. For N-(4-Pyridyl)-3,4-dihydroxybutyramide, the protonated molecule ([M+H]+ at m/z 197.0921) would be selected as the precursor ion for collision-induced dissociation (CID).

The fragmentation of N-(4-Pyridyl)-3,4-dihydroxybutyramide is anticipated to occur at its most labile bonds, primarily the amide linkage and the bonds within the dihydroxybutyl chain. Common fragmentation pathways for amides involve cleavage of the amide C-N bond, which can lead to the formation of an acylium ion and the neutral loss of 4-aminopyridine (B3432731), or the formation of a protonated amine and the neutral loss of the butyramide (B146194) side chain. The diol moiety can undergo characteristic water loss.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |

| 197.0921 | 103.0555 | C4H6O2 | Acylium ion |

| 197.0921 | 95.0558 | C4H8O3 | Protonated 4-aminopyridine |

| 197.0921 | 179.0815 | H2O | Dehydrated precursor ion |

| 197.0921 | 121.0657 | C3H6O | Fragment from cleavage within the butyramide chain |

This table outlines the predicted major fragmentation pathways for protonated N-(4-Pyridyl)-3,4-dihydroxybutyramide in a tandem mass spectrometry experiment. The proposed fragment ions and neutral losses are based on established fragmentation mechanisms for amides and diols.

Computational and Theoretical Investigations of N 4 Pyridyl 3,4 Dihydroxybutyramide

Quantum Mechanical Calculations on N-(4-Pyridyl)-3,4-dihydroxybutyramide

Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For N-(4-Pyridyl)-3,4-dihydroxybutyramide, DFT calculations would be employed to determine its optimized molecular geometry, electronic properties, and reactivity descriptors. These calculations can be performed with various functionals and basis sets to achieve a balance between accuracy and computational cost. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties of N-(4-Pyridyl)-3,4-dihydroxybutyramide

| Property | Predicted Value | Significance |

| HOMO Energy | - | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | - | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | - | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | - | Measures the overall polarity of the molecule. |

| Mulliken Charges | - | Provides insight into the charge distribution on individual atoms. |

Note: The table above is for illustrative purposes, as specific DFT data for N-(4-Pyridyl)-3,4-dihydroxybutyramide is not available in the cited literature.

DFT studies on related pyridine (B92270) derivatives have been used to establish geometries and understand antimicrobial activities. nih.gov Similar approaches could be applied to N-(4-Pyridyl)-3,4-dihydroxybutyramide to predict its reactivity and potential biological interactions.

Ab Initio Methods for Energetic and Spectroscopic Properties

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), provide a higher level of theory for more accurate energy and property calculations, albeit at a greater computational expense. These methods would be valuable for refining the energetic landscape and predicting spectroscopic properties like vibrational frequencies (IR and Raman), and electronic excitation energies (UV-Vis spectra) for N-(4-Pyridyl)-3,4-dihydroxybutyramide.

Molecular Dynamics Simulations and Conformational Landscape of N-(4-Pyridyl)-3,4-dihydroxybutyramide

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the environment.

Force Field Development and Validation for N-(4-Pyridyl)-3,4-dihydroxybutyramide

A crucial first step for MD simulations is the development and validation of a force field specific to N-(4-Pyridyl)-3,4-dihydroxybutyramide. A force field is a set of parameters that describes the potential energy of the system. For novel molecules, these parameters often need to be derived from quantum mechanical calculations or experimental data. The development of robust force fields is essential for accurate simulations of both folded and disordered states of molecules. nih.gov

Solvent Effects and Solvation Thermodynamics

MD simulations are particularly useful for studying the influence of solvents on the conformation and behavior of a molecule. By simulating N-(4-Pyridyl)-3,4-dihydroxybutyramide in a solvent box (e.g., water or ethanol), one can investigate its solvation structure and calculate thermodynamic properties such as the free energy of solvation. Studies on similar compounds, like N,N'-dipyridyl urea, have shown that solvent interactions significantly influence molecular conformation and properties. rsc.org

Molecular Docking and Ligand-Protein Interaction Predictions involving N-(4-Pyridyl)-3,4-dihydroxybutyramide

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery and for understanding potential biological activities.

For N-(4-Pyridyl)-3,4-dihydroxybutyramide, molecular docking studies could be performed to predict its binding affinity and interaction modes with various protein targets. The process typically involves preparing the 3D structure of the ligand and the receptor, defining a binding site, and then using a scoring function to rank the different binding poses. nuph.edu.uamdpi.com

Table 2: Hypothetical Molecular Docking Targets for N-(4-Pyridyl)-3,4-dihydroxybutyramide

| Protein Target | Potential Rationale for Study | Key Interacting Residues (Hypothetical) |

| Kinases | Many pyridine-containing compounds are kinase inhibitors. nih.gov | - |

| Dehydrogenases | The dihydroxybutyramide moiety might interact with enzymes of this class. | - |

| Viral Proteins | Dihydroxy complexes have been investigated as potential antiviral agents. nih.gov | - |

In studies of related pyridyl amides, molecular docking has been used to predict binding to the active sites of enzymes, providing insights that correlate with experimental biological activity. nuph.edu.uanih.gov A similar approach would be necessary to explore the potential protein interactions of N-(4-Pyridyl)-3,4-dihydroxybutyramide.

Target Identification through Virtual Screening (In Silico)

There are no available studies that have utilized virtual screening techniques to identify potential biological targets for N-(4-Pyridyl)-3,4-dihydroxybutyramide.

Binding Affinity Predictions and Hotspot Analysis

No research has been published detailing the prediction of binding affinities or the analysis of binding hotspots for N-(4-Pyridyl)-3,4-dihydroxybutyramide with any biological target.

QSAR (Quantitative Structure-Activity Relationship) and Pharmacophore Modeling for N-(4-Pyridyl)-3,4-dihydroxybutyramide Analogs

There is no information available regarding the development of QSAR models or pharmacophore hypotheses for analogs of N-(4-Pyridyl)-3,4-dihydroxybutyramide.

Derivation of Structural Descriptors

No studies have been found that calculate or utilize structural descriptors of N-(4-Pyridyl)-3,4-dihydroxybutyramide for QSAR or other computational models.

Predictive Modeling for Biological Activity (Computational Models)

There are no published computational models that predict the biological activity of N-(4-Pyridyl)-3,4-dihydroxybutyramide.

Reactivity, Derivatization, and Reaction Mechanisms of N 4 Pyridyl 3,4 Dihydroxybutyramide

Functional Group Reactivity of N-(4-Pyridyl)-3,4-dihydroxybutyramide

The chemical behavior of N-(4-Pyridyl)-3,4-dihydroxybutyramide is governed by the interplay of its three primary functional groups. The pyridine (B92270) nitrogen offers a site for basic and nucleophilic reactions, the hydroxyl groups can undergo transformations typical of alcohols, and the amide bond possesses characteristic stability and hydrolysis kinetics.

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This makes the nitrogen atom basic and nucleophilic, similar to a tertiary amine. wikipedia.org The reactivity of this nitrogen is influenced by substituents on the pyridine ring. rsc.org

N-Oxidation

The pyridine nitrogen can be readily oxidized to form an N-oxide using oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide. wikipedia.org This transformation is a common strategy in pyridine chemistry, as the resulting N-oxide group can modify the electronic properties of the ring and serve as a handle for further functionalization. For instance, a continuous flow microreactor using titanium silicalite (TS-1) and hydrogen peroxide has been shown to be an efficient method for the N-oxidation of various pyridine derivatives, accommodating both electron-donating and electron-withdrawing groups. organic-chemistry.org The N-oxidation of the 4-aminopyridine (B3432731) moiety, an analogue to the N-(4-pyridyl)amide structure, is well-documented, yielding 4-aminopyridine N-oxide. cymitquimica.comscbt.comclearsynth.combiosynth.com

Quaternization

As a tertiary amine, the pyridine nitrogen can react with alkyl halides via an SN2 mechanism to form quaternary pyridinium salts. mdpi.com This process, known as the Menshutkin reaction, is favored in polar aprotic solvents. mdpi.com The quaternization introduces a positive charge on the nitrogen atom, which significantly alters the electron distribution in the pyridine ring, making it more susceptible to nucleophilic attack. Studies on the quaternization of poly(4-vinyl pyridine) with alkyl halides have demonstrated that this reaction proceeds effectively on 4-substituted pyridines, although achieving quantitative conversion can sometimes require a large excess of the alkylating agent. nih.govresearchgate.net The formation of these pyridinium salts is a key step in the synthesis of various functional materials and biologically active compounds. mdpi.comresearchgate.net

The 3,4-dihydroxybutyramide side chain contains a vicinal diol, a common structural motif that undergoes a variety of reactions typical of alcohols, including esterification and etherification. wikipedia.orgchemistrysteps.com

Esterification

The hydroxyl groups of the diol can be converted to esters through reaction with carboxylic acids (Fischer esterification), acid chlorides, or anhydrides. wikipedia.orgchemistrysteps.com In vicinal diols, regioselectivity can be a key issue. Studies on monosaccharide derivatives, which contain multiple hydroxyl groups, have shown that regioselective mono-esterification can be achieved under certain conditions, such as the Mitsunobu reaction. acs.orgnih.gov The selectivity is often influenced by steric hindrance and the potential for intramolecular hydrogen bonding, which can enhance the nucleophilicity of a specific hydroxyl group. acs.org For N-(4-Pyridyl)-3,4-dihydroxybutyramide, selective esterification of the primary (C4) versus the secondary (C3) hydroxyl group may be possible by carefully choosing reagents and reaction conditions.

Etherification

Similarly, the hydroxyl groups can be converted into ethers by reaction with alkyl halides under basic conditions (Williamson ether synthesis) or other alkylating agents. wikipedia.org Regioselective mono-etherification of vicinal diols can be challenging but has been achieved using methods such as tin(II) halide catalysis with diazo compounds. scispace.com The relative reactivity of the primary and secondary hydroxyls would be a determining factor in the product distribution.

The amide bond is generally stable, but it can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions. researchgate.netarkat-usa.org The rate of hydrolysis is dependent on pH and temperature. researchgate.net

The hydrolysis can proceed through three main catalytic pathways: acid-catalyzed, base-catalyzed, and water-assisted. researchgate.net For N-substituted amides, the hydrolysis rate is pH-dependent, with increased rates at low and high pH. researchgate.net The mechanism of base-promoted hydrolysis of amides has been extensively studied. arkat-usa.orgacs.orgresearchgate.net Tertiary amides are often more resistant to hydrolysis than primary or secondary amides. arkat-usa.orgresearchgate.net The electronic nature of the substituents on both the carbonyl and the nitrogen atom can influence the rate of hydrolysis. Studies on N-aryl amides provide insight into the expected kinetics for N-(4-Pyridyl)-3,4-dihydroxybutyramide.

Below is a table summarizing typical activation energies for different amide hydrolysis mechanisms.

| Hydrolysis Mechanism | Catalyst | Typical Activation Energy (kJ/mol) | Reference |

| Base-catalyzed | OH⁻ | 21 | researchgate.net |

| Acid-catalyzed | H⁺ | 31 | researchgate.net |

| Water-assisted | H₂O | 99 | researchgate.net |

This interactive table provides generalized data for N-substituted amides and may not represent the exact values for N-(4-Pyridyl)-3,4-dihydroxybutyramide.

Regioselectivity and Stereoselectivity in Reactions of N-(4-Pyridyl)-3,4-dihydroxybutyramide

The presence of multiple reactive sites and stereocenters in N-(4-Pyridyl)-3,4-dihydroxybutyramide makes regioselectivity and stereoselectivity critical considerations in its chemical transformations.

Achieving regioselective functionalization of the pyridine ring is a significant area of research in synthetic chemistry. beilstein-journals.org The electron-deficient nature of the pyridine ring generally directs nucleophilic attack to the C2 and C4 positions, while electrophilic substitution is difficult and typically occurs at the C3 position under harsh conditions. wikipedia.orguoanbar.edu.iq

Modern synthetic methods allow for more controlled C-H functionalization. beilstein-journals.org Directing groups can be used to guide metal catalysts to specific positions, enabling ortho- or meta-functionalization relative to the directing group. snnu.edu.cn In the case of N-(4-Pyridyl)-3,4-dihydroxybutyramide, the amide nitrogen or the hydroxyl groups in the side chain could potentially act as directing groups to functionalize the C3 and C5 positions of the pyridine ring. Furthermore, strategies for the selective functionalization of the C4 position of pyridines, often the most challenging, are also being developed. acs.orgdigitellinc.com Non-directed metalation and temporary dearomatization strategies are also emerging as powerful tools for pyridine functionalization. snnu.edu.cnnih.gov

The butyramide (B146194) side chain of the molecule contains two adjacent stereocenters (at C3 and C4). This inherent chirality can be used to influence the stereochemical outcome of subsequent reactions, a concept known as diastereoselective synthesis. researchgate.net For example, reactions at one of the hydroxyl groups could be influenced by the stereochemistry of the adjacent center, leading to a preference for one diastereomer of the product. This principle of acyclic stereocontrol is fundamental in asymmetric synthesis. researchgate.netacs.org

Enantioselective transformations could be employed to synthesize specific stereoisomers of N-(4-Pyridyl)-3,4-dihydroxybutyramide or its derivatives. For instance, the enantioselective silylation of acyclic triols has been demonstrated, showcasing how catalysts can differentiate between hydroxyl groups in a polyol chain. nih.gov Chiral diol-based organocatalysts are widely used to induce enantioselectivity in a variety of reactions. nih.gov Methods for the enantioselective synthesis of 1,2-anti-diols, which is the relative stereochemistry present in the side chain, have also been developed. scispace.com Such catalytic asymmetric reactions would be essential for accessing enantiomerically pure forms of this compound and its derivatives for various applications. princeton.edu

The table below summarizes examples of enantioselective reactions relevant to the functional groups present in the target molecule.

| Reaction Type | Substrate Type | Key Feature | Catalyst Type | Reference |

| Silylation | Acyclic Triols | Enantioselective monofunctionalization | Amino-acid-based | nih.gov |

| Allylation | Aldehydes/Imines | Enantioselective C-C bond formation | Chiral Diol (BINOL) | nih.gov |

| Ring-Opening/Cross-Metathesis | Cyclobutenes | Enantioselective synthesis of 1,2-anti-diols | Chiral Ruthenium Complex | scispace.com |

| Aldol Reaction | Ketones/Aldehydes | Asymmetric synthesis of chiral 1,3-diols | Proline-derived | acs.org |

This interactive table illustrates the types of enantioselective transformations that could potentially be applied to synthesize or derivatize N-(4-Pyridyl)-3,4-dihydroxybutyramide.

Mechanistic Studies of Reactions Involving N-(4-Pyridyl)-3,4-dihydroxybutyramide

Detailed mechanistic studies focusing specifically on reactions involving N-(4-Pyridyl)-3,4-dihydroxybutyramide are not extensively documented in publicly available scientific literature. The following sections outline the principles of common mechanistic study techniques that could be applied to this compound.

Kinetic Isotope Effects and Reaction Coordinate Analysis

Kinetic Isotope Effects (KIEs) are a powerful tool in the elucidation of reaction mechanisms, involving the measurement of the change in the rate of a reaction when an atom in one of the reactants is replaced with one of its heavier isotopes. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage or formation in the rate-limiting step. The magnitude of the KIE can provide insight into the geometry of the transition state. For instance, in a hypothetical hydrolysis of the amide bond in N-(4-Pyridyl)-3,4-dihydroxybutyramide, isotopic labeling of the amide nitrogen or carbonyl carbon could reveal details about the transition state of this process.

Reaction Coordinate Analysis involves the computational modeling of the energy profile of a reaction as it progresses from reactants to products through a transition state. This analysis helps in visualizing the energetic barriers and identifying the rate-limiting steps of a reaction. For a reaction involving N-(4-Pyridyl)-3,4-dihydroxybutyramide, theoretical calculations could be employed to map the energy landscape for a proposed transformation, providing a deeper understanding of its reactivity.

Intermediate Identification and Trapping Experiments

The identification of transient intermediates is crucial for confirming a proposed reaction mechanism. Intermediate trapping experiments are designed to capture and characterize these fleeting species. This can be achieved by introducing a "trapping agent" that reacts rapidly with the intermediate to form a stable, identifiable product. Alternatively, spectroscopic techniques such as NMR or mass spectrometry can be used under specific conditions (e.g., low temperature) to directly observe the intermediate. In the context of reactions with N-(4-Pyridyl)-3,4-dihydroxybutyramide, if a reactive intermediate were proposed, specific trapping agents could be employed to provide evidence for its existence.

Synthesis of N-(4-Pyridyl)-3,4-dihydroxybutyramide Derivatives and Analogues for Structure-Activity Relationship (SAR) Exploration

The synthesis of derivatives and analogues of a lead compound is a cornerstone of medicinal chemistry, aimed at exploring the Structure-Activity Relationship (SAR) . This involves systematically modifying the chemical structure of the molecule to understand how these changes affect its biological activity, with the goal of optimizing properties such as potency, selectivity, and pharmacokinetic profile. While specific SAR studies on N-(4-Pyridyl)-3,4-dihydroxybutyramide are not widely published, the following subsections describe general strategies that would be applicable.

Scaffold Modification Strategies

Scaffold modification involves altering the core structure of the molecule. For N-(4-Pyridyl)-3,4-dihydroxybutyramide, this could entail several approaches:

Modification of the Pyridine Ring: The electronic properties and substitution pattern of the 4-pyridyl moiety could be altered. This might include introducing electron-donating or electron-withdrawing groups at various positions on the ring to modulate its basicity and interaction with biological targets.

Alteration of the Butyramide Chain: The length and functionality of the 3,4-dihydroxybutyramide side chain could be varied. This could involve changing the chain length, modifying the hydroxyl groups (e.g., through esterification or etherification), or altering their stereochemistry.

Amide Bond Replacement: The amide linkage could be replaced with bioisosteres such as esters, ketones, or sulfonamides to explore the importance of the hydrogen bonding capabilities and conformational constraints of the amide group.

Scaffold Hopping: This strategy involves replacing the central scaffold with a structurally different core that maintains a similar spatial arrangement of key functional groups. This can lead to the discovery of novel chemical series with improved properties.

A hypothetical data table for scaffold modifications is presented below to illustrate the concept.

| Modification Strategy | Example Derivative Structure | Rationale for Modification |

| Pyridine Ring Substitution | N-(2-Chloro-4-pyridyl)-3,4-dihydroxybutyramide | To investigate the effect of an electron-withdrawing group on the pyridine ring. |

| Side Chain Modification | N-(4-Pyridyl)-3-methoxy-4-hydroxybutyramide | To probe the importance of the 4-hydroxyl group for biological activity. |

| Amide Bioisostere | 1-(4-Pyridylamino)-3,4-dihydroxybutan-1-one | To explore alternative hydrogen bonding patterns and conformational flexibility. |

Library Synthesis Approaches

Library synthesis involves the parallel synthesis of a large number of compounds, which can be screened for biological activity. This approach allows for a more rapid and comprehensive exploration of the chemical space around a lead compound.

Combinatorial Chemistry: This technique allows for the creation of large libraries of compounds by systematically combining a set of building blocks. For N-(4-Pyridyl)-3,4-dihydroxybutyramide, a library could be generated by reacting a variety of substituted 4-aminopyridines with a range of functionalized butyric acid derivatives.

Parallel Synthesis: In this approach, discrete compounds are synthesized in parallel in separate reaction vessels, often using automated systems. This method is well-suited for creating smaller, more focused libraries of analogues for SAR optimization.

A conceptual data table for a parallel synthesis library is shown below.

| Building Block 1 (Aminopyridine) | Building Block 2 (Butyric Acid Derivative) | Resulting Product |

| 4-Aminopyridine | 3,4-Dihydroxybutyric acid | N-(4-Pyridyl)-3,4-dihydroxybutyramide |

| 4-Amino-2-methylpyridine | 3,4-Dihydroxybutyric acid | N-(2-Methyl-4-pyridyl)-3,4-dihydroxybutyramide |

| 4-Aminopyridine | 3-Hydroxy-4-methoxybutyric acid | N-(4-Pyridyl)-3-hydroxy-4-methoxybutyramide |

| 4-Amino-2-chloropyridine | 3,4-Dihydroxybutyric acid | N-(2-Chloro-4-pyridyl)-3,4-dihydroxybutyramide |

Biological and Biochemical Research Applications of N 4 Pyridyl 3,4 Dihydroxybutyramide Non Clinical Focus

In Vitro Studies on Molecular Targets and Pathways Affected by N-(4-Pyridyl)-3,4-dihydroxybutyramide

Enzyme Inhibition/Activation Assays (e.g., Kinases, Proteases)

There is no available research data on the effects of N-(4-Pyridyl)-3,4-dihydroxybutyramide on enzyme activity.

Receptor Binding Studies and Ligand-Target Interactions

Specific receptor binding affinities and ligand-target interactions for N-(4-Pyridyl)-3,4-dihydroxybutyramide have not been reported in the scientific literature.

Cell-Free System Investigations of Biochemical Pathways

There are no published studies investigating the impact of N-(4-Pyridyl)-3,4-dihydroxybutyramide in cell-free biochemical pathway systems.

Cellular Level Investigations of N-(4-Pyridyl)-3,4-dihydroxybutyramide (In Vitro)

Cellular Uptake and Localization Studies using N-(4-Pyridyl)-3,4-dihydroxybutyramide Probes

Information regarding the cellular uptake and intracellular localization of N-(4-Pyridyl)-3,4-dihydroxybutyramide is not available.

Mechanistic Studies on Cell Proliferation and Apoptosis (in specific cell lines, in vitro)

There is no available research data detailing the mechanistic effects of N-(4-Pyridyl)-3,4-dihydroxybutyramide on cell proliferation or apoptosis in any specific cell lines.

Research on N-(4-Pyridyl)-3,4-dihydroxybutyramide Remains Undisclosed in Publicly Available Scientific Literature

Efforts to compile a detailed scientific article on the non-clinical biological and biochemical research applications of the chemical compound N-(4-Pyridyl)-3,4-dihydroxybutyramide have been unsuccessful due to a lack of available data in the public domain.

Despite a comprehensive search of scientific databases and scholarly articles, no specific research could be located for "N-(4-Pyridyl)-3,4-dihydroxybutyramide" pertaining to its use in the modulation of signal transduction pathways, its development as a chemical or affinity probe, or its application as a scaffold in drug discovery.

The initial investigation into the broader class of pyridine-containing compounds confirms their significance in medicinal chemistry. The pyridine (B92270) scaffold is a well-established structural motif in drug design, known to enhance the pharmacological properties of molecules, including their biochemical potency, metabolic stability, and cellular permeability. nih.govnih.gov Numerous commercially available drugs incorporate the pyridine ring, highlighting its therapeutic importance.

However, the specific compound of interest, N-(4-Pyridyl)-3,4-dihydroxybutyramide, does not appear in the available literature in the context of the requested research applications. Searches for its synthesis and biological evaluation, or its use in chemical biology for pathway elucidation, yielded no relevant results. The retrieved information focused on other, structurally distinct pyridine derivatives.

Consequently, it is not possible to provide an article that adheres to the user's detailed outline and strict focus on N-(4-Pyridyl)-3,4-dihydroxybutyramide. The creation of scientifically accurate content for the specified sections—including data tables and detailed research findings—is contingent on the existence of such research. As this information is not publicly available, any attempt to generate the requested article would result in speculation or the inclusion of irrelevant data from other compounds, thereby violating the core principles of accuracy and specificity.

Therefore, we must conclude that the biological and biochemical research applications of N-(4-Pyridyl)-3,4-dihydroxybutyramide, as outlined in the user's request, have not been described in the accessible scientific literature.

Analytical Methodologies for N 4 Pyridyl 3,4 Dihydroxybutyramide

Chromatographic Separation Techniques for N-(4-Pyridyl)-3,4-dihydroxybutyramide

Chromatographic methods are fundamental for the separation of N-(4-Pyridyl)-3,4-dihydroxybutyramide from impurities and for the assessment of its enantiomeric purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the routine analysis of N-(4-Pyridyl)-3,4-dihydroxybutyramide. researchgate.netijrpb.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity. researchgate.netijpbs.comjidps.com Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results. researchgate.netijpbs.com

A typical RP-HPLC method utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. ijrpb.comijpbs.com Isocratic elution is often sufficient for routine quantification. researchgate.netijrpb.comijpbs.com Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. ijrpb.com

Table 1: Example of HPLC Method Parameters and Validation Summary

| Parameter | Condition/Value |

| Chromatographic Conditions | |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Phosphate Buffer (pH 3.5) : Acetonitrile (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

| Validation Parameters | |

| Linearity Range | 10-100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

This table presents hypothetical data for illustrative purposes.

Gas Chromatography (GC) for Volatile Derivatives

Due to the low volatility of N-(4-Pyridyl)-3,4-dihydroxybutyramide, direct analysis by gas chromatography is challenging. Therefore, a derivatization step is necessary to convert the non-volatile compound into a thermally stable and volatile derivative. This is often achieved by silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

The resulting volatile derivative can then be analyzed by GC, typically using a capillary column with a non-polar stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides the added advantage of structural confirmation of the analyte. The development of such methods can be complex, requiring optimization of both the derivatization reaction and the GC conditions. researchgate.net

Table 2: Typical GC Parameters for the Analysis of Derivatized N-(4-Pyridyl)-3,4-dihydroxybutyramide

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Conditions | |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

This table presents hypothetical data for illustrative purposes.

Chiral Chromatography for Enantiomeric Purity Assessment

N-(4-Pyridyl)-3,4-dihydroxybutyramide possesses chiral centers, meaning it can exist as different stereoisomers, specifically enantiomers. sigmaaldrich.com Since enantiomers can have different pharmacological activities, it is crucial to determine the enantiomeric purity of the compound. nih.govnih.gov Chiral chromatography, particularly chiral HPLC, is the most effective method for separating and quantifying enantiomers. nih.govsigmaaldrich.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. nih.gov The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers. sigmaaldrich.com

Table 3: Example of Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel |

| Mobile Phase | n-Hexane : Ethanol (80:20 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 260 nm |

| Column Temperature | 25 °C |

This table presents hypothetical data for illustrative purposes.

Spectroscopic Quantification of N-(4-Pyridyl)-3,4-dihydroxybutyramide

Spectroscopic methods offer rapid and non-destructive analysis, making them suitable for the quantification of N-(4-Pyridyl)-3,4-dihydroxybutyramide in various samples.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a simple and cost-effective technique for determining the concentration of N-(4-Pyridyl)-3,4-dihydroxybutyramide in solution. researchgate.net The method is based on the principle that the compound absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law.

To quantify the compound, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. researchgate.netmdpi.com

Table 4: Hypothetical Calibration Data for UV-Vis Spectrophotometric Analysis

| Concentration (µg/mL) | Absorbance at λmax (260 nm) |

| 5 | 0.152 |

| 10 | 0.305 |

| 15 | 0.458 |

| 20 | 0.610 |

| 25 | 0.763 |

This table presents hypothetical data for illustrative purposes.

Fluorescence Spectroscopy and Derivatization Strategies

While N-(4-Pyridyl)-3,4-dihydroxybutyramide may exhibit some native fluorescence, its quantum yield might be low. researchgate.netiaea.org To enhance the sensitivity and selectivity of detection, fluorescence spectroscopy can be employed, often in conjunction with a derivatization strategy.

Derivatization involves reacting the analyte with a fluorescent labeling reagent to produce a highly fluorescent derivative. This approach is particularly useful for quantifying trace amounts of the compound. The choice of the derivatizing agent depends on the functional groups present in the N-(4-Pyridyl)-3,4-dihydroxybutyramide molecule. The resulting fluorescent derivative will have characteristic excitation and emission wavelengths that can be used for its quantification.

Table 5: Potential Fluorescence Characteristics after Derivatization

| Parameter | Value |

| Derivatizing Agent | Dansyl Chloride |

| Excitation Wavelength (λex) | ~340 nm |

| Emission Wavelength (λem) | ~520 nm |

| Quantum Yield of Derivative | High |

This table presents hypothetical data for illustrative purposes.

Mass Spectrometry for Trace Analysis and Metabolite Profiling of N-(4-Pyridyl)-3,4-dihydroxybutyramide

LC-MS/MS for Sensitive Detection in Complex Matrices (e.g., biological samples in vitro)

No specific LC-MS/MS methods for the analysis of N-(4-Pyridyl)-3,4-dihydroxybutyramide have been reported in the scientific literature.

GC-MS for Volatile Analytes

There are no published GC-MS methodologies specifically developed for the analysis of N-(4-Pyridyl)-3,4-dihydroxybutyramide. The compound's volatility and thermal stability, which are key parameters for GC-MS analysis, have not been characterized.

Electrochemical and Sensor-Based Methods for N-(4-Pyridyl)-3,4-dihydroxybutyramide Detection

No electrochemical sensors or sensor-based methods designed for the detection of N-(4-Pyridyl)-3,4-dihydroxybutyramide have been described in the available scientific literature.

Future Perspectives and Emerging Research Directions for N 4 Pyridyl 3,4 Dihydroxybutyramide

Integration of N-(4-Pyridyl)-3,4-dihydroxybutyramide into Advanced Materials Research

The molecular architecture of N-(4-Pyridyl)-3,4-dihydroxybutyramide makes it a compelling candidate for the design of advanced functional materials, particularly in the realm of coordination polymers and metal-organic frameworks (MOFs). Pyridine-amide based ligands are well-established as versatile building blocks in constructing such materials due to their dual coordination sites (pyridyl nitrogen and amide oxygen) and structural adaptability. rsc.orgrsc.org

The integration of N-(4-Pyridyl)-3,4-dihydroxybutyramide could lead to materials with tailored properties. The 4-pyridyl group can act as a monodentate or bridging ligand, coordinating to metal centers to form one-, two-, or three-dimensional networks. acs.org The amide group can also participate in metal coordination or, more significantly, act as a robust hydrogen-bonding unit to reinforce the supramolecular structure. mdpi.com

The novel feature of this ligand is its 3,4-dihydroxybutyramide tail. These vicinal hydroxyl groups introduce several key possibilities:

Enhanced Hydrophilicity: The diol moiety can increase the affinity of resulting MOFs for water and other polar guests, which is relevant for applications in selective adsorption or sensing.

Hydrogen-Bonding Networks: The hydroxyl groups are powerful hydrogen bond donors and acceptors, capable of forming intricate intramolecular and intermolecular networks. nih.govmdpi.com This can influence the final topology of the coordination polymer and create specific binding pockets within the material's pores. nih.gov

Chirality: The diol contains chiral centers, allowing for the synthesis of homochiral frameworks. Chiral MOFs are highly sought after for applications in enantioselective separation and asymmetric catalysis.

The potential roles of each functional group are summarized in the table below.

| Functional Group | Potential Role in Advanced Materials | Anticipated Impact on Material Properties |

| 4-Pyridyl | Metal Coordination Site (N-donor) | Formation of polymer backbone; influences network topology (e.g., linear linker). acs.org |

| Amide | Secondary Coordination Site (O-donor); Hydrogen Bonding (N-H···O) | Structural reinforcement; modulation of electronic properties; directs crystal packing. mdpi.com |

| Dihydroxy (Diol) | Hydrogen Bonding (O-H···O/N); Chiral Center; Hydrophilic Tail | Introduces porosity; enhances selectivity for polar molecules; enables chiral recognition. mdpi.comnih.gov |

Novel Applications in Supramolecular Chemistry and Self-Assembly

Beyond coordination-driven assemblies, N-(4-Pyridyl)-3,4-dihydroxybutyramide possesses all the necessary components to act as a low-molecular-weight gelator (LMWG), forming supramolecular gels in appropriate solvents. mdpi.com The self-assembly process would be governed by a combination of non-covalent interactions.

The primary driving force for one-dimensional assembly is the intermolecular hydrogen bonding between amide groups (N-H···O=C), a well-known synthon that promotes the formation of fibrillar networks. mdpi.comacs.org This initial chain formation can be further organized and cross-linked by a hierarchy of other interactions:

Diol-Mediated Hydrogen Bonding: The two hydroxyl groups can form extensive hydrogen bonds with each other, with the amide carbonyls, or with the pyridyl nitrogen of adjacent molecules. This can create a highly complex and robust three-dimensional network capable of immobilizing solvent molecules to form a gel. witpress.com

π-π Stacking: The pyridyl rings can interact through π-π stacking, which would help to stabilize the assembled fibrillar structures.

Solvophobic Effects: In certain solvents, the interplay between the hydrophilic diol tail and the more aromatic pyridyl head could drive aggregation into specific morphologies like micelles, vesicles, or fibers.

The combination of these directional and specific interactions could allow for precise control over the self-assembled architecture, leading to materials with tunable mechanical and chemical properties.

| Type of Non-Covalent Interaction | Participating Groups | Role in Self-Assembly |

| Amide-Amide H-Bond | -C(O)NH- | Primary driving force for 1D fibrillar growth. mdpi.com |

| Hydroxyl-Mediated H-Bond | -OH, -C(O)NH-, Pyridyl-N | Cross-linking of 1D fibers into a 3D network; gelation. mdpi.com |

| π-π Stacking | Pyridyl Rings | Stabilization of assembled structures. |

| Dipole-Dipole | Amide, Hydroxyl | Fine-tuning of molecular packing and orientation. |

Bio-conjugation and Prodrug Strategies (Conceptual Research, Non-Clinical)

The multifunctional nature of N-(4-Pyridyl)-3,4-dihydroxybutyramide makes it an intriguing scaffold for conceptual, non-clinical research in bioconjugation and prodrug design. researchgate.netresearchgate.net

As a bioconjugation linker , the pyridyl group serves as a versatile handle. It can be activated or used in reactions to attach the molecule to proteins, nanoparticles, or other biological macromolecules. The dihydroxyalkylamide portion would function as a hydrophilic spacer, potentially improving the solubility and biocompatibility of the resulting conjugate.

In prodrug design , the molecule could be utilized in several conceptual ways. A prodrug is an inactive compound that is converted into an active drug within the body, a strategy often used to improve properties like solubility or targeted delivery. nih.gov

As a Promoiey Carrier: The two hydroxyl groups could be esterified to carry two molecules of a carboxylic acid-containing drug. Cleavage of the esters by in-vivo esterases would release the active pharmaceutical ingredient. The pyridyl-amide core would serve as the carrier, influencing the solubility and distribution of the prodrug.

As a Modulator for a Parent Drug: A parent drug with a suitable functional group (e.g., a carboxylic acid) could be attached to one of the hydroxyl groups of N-(4-Pyridyl)-3,4-dihydroxybutyramide. In this scenario, the compound acts as a single promoiety designed to enhance water solubility (due to the remaining free hydroxyl and pyridyl nitrogen) and potentially alter the pharmacokinetic profile. Amide-based prodrugs are also a known strategy, though they tend to have higher stability against enzymatic cleavage compared to esters. nih.govnih.govrsc.org

| Conceptual Strategy | Role of N-(4-Pyridyl)-3,4-dihydroxybutyramide | Potential Application |

| Bioconjugation | Hydrophilic linker with a pyridyl handle. | Improving solubility and biocompatibility of drug-antibody or drug-nanoparticle conjugates. |

| Prodrug Carrier | Acts as a scaffold to carry drug molecules via its hydroxyl groups. | Delivering one or two molecules of a drug per carrier molecule. |

| Solubilizing Promoiety | Attached to a single, poorly soluble drug to enhance its aqueous solubility. | Improving the formulation possibilities of a lipophilic parent drug. nih.gov |

Challenges and Opportunities in the Academic Research of N-(4-Pyridyl)-3,4-dihydroxybutyramide

Despite its potential, the academic exploration of N-(4-Pyridyl)-3,4-dihydroxybutyramide faces several challenges, which are intrinsically linked to its opportunities.

Challenges:

Commercial Availability and Cost: The compound is not a stock chemical and must be acquired through custom synthesis. chiroblock.com This presents a significant cost and lead-time barrier for academic research groups, hindering initial exploratory studies. veeprho.commacsenlab.com

Lack of Foundational Data: With no body of existing literature, researchers must undertake comprehensive characterization from first principles, establishing its fundamental physical, chemical, and structural properties before investigating applications.

Opportunities:

Versatile Ligand for Materials Chemistry: The key opportunity lies in its potential as a unique building block for coordination polymers and MOFs. The combination of a standard pyridyl linker with a hydrogen-bonding, chiral side chain could lead to novel materials with unique structural and functional properties not achievable with simpler ligands. acs.orgmdpi.com

New Frontiers in Supramolecular Gels: As a potential LMWG, it offers a platform to study the interplay of multiple, distinct non-covalent interactions (amide, diol, π-stacking) in a single, relatively simple molecule, advancing the fundamental understanding of self-assembly. mdpi.com

Scaffold for Chemical Biology: Its potential use as a linker or prodrug element provides a novel scaffold for medicinal chemistry and chemical biology, enabling the development of new strategies for drug delivery and modification. researchgate.netresearchgate.net

In essence, the very challenges associated with its synthesis and novelty are what create the opportunities for cutting-edge research. Overcoming the synthetic hurdles would unlock a versatile molecular tool with wide-ranging potential across multiple scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。